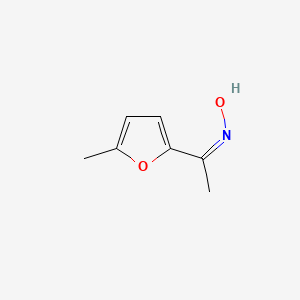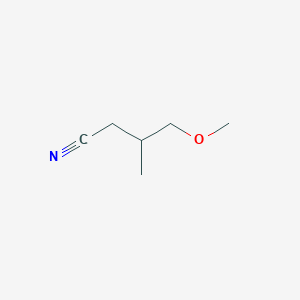![molecular formula C28H29N3O3 B2703902 1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 843623-21-2](/img/structure/B2703902.png)
1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
A study conducted by Volpi et al. (2017) involved the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives characterized by their optical properties. The research highlighted the compounds' absorption and fluorescence spectra, showcasing a remarkable Stokes' shift range, which indicates their potential use as luminescent materials. The synthesis process emphasized a one-pot, three-component condensation, showcasing the chemical versatility of such compounds (Volpi et al., 2017).
Biological Activities
Research on imidazole derivatives, such as the one by Sharma et al. (2014), demonstrated the anticancer potential of synthesized compounds against various cancer cell types. This study focused on the compounds' ability to inhibit cell proliferation, induce cell cycle arrest, and promote cellular senescence, suggesting a promising avenue for cancer chemotherapy (Sharma et al., 2014).
Corrosion Inhibition
Imidazole derivatives have also been explored for their corrosion inhibition efficacy. A study by Prashanth et al. (2021) synthesized novel imidazole derivatives and evaluated their performance as corrosion inhibitors on mild steel in acidic solutions. The findings highlighted the influence of functional groups (OH, NH2, OCH3) on the compounds' inhibition efficiency, revealing that certain derivatives could achieve up to 96% efficiency. This suggests their potential application in protecting metals against corrosion, particularly in industrial settings (Prashanth et al., 2021).
Aromatase Inhibition for Breast Cancer Treatment
In the field of breast cancer treatment, novel selenylated imidazo[1,2-a]pyridines were synthesized and demonstrated significant activity against breast cancer cells. Compounds like IP-Se-05 and IP-Se-06 showed high cytotoxicity and were effective in inhibiting cell proliferation, making them potential candidates for breast cancer chemotherapy. Their mechanism of action includes DNA cleavage and apoptosis induction, which is crucial for effective cancer treatment (Almeida et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-20-8-12-24(13-9-20)34-17-5-16-30-26-7-4-3-6-25(26)29-28(30)21-18-27(32)31(19-21)22-10-14-23(33-2)15-11-22/h3-4,6-15,21H,5,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMOSOMIRNSESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)
![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)
![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)
![6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2703831.png)


![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)
![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)